5-Methyl-1H-indole-2-carbaldehyde

描述

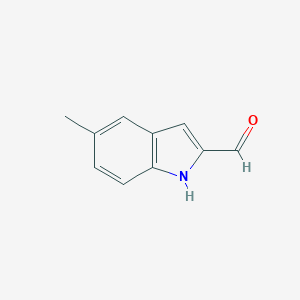

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQPHKBPSUZRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480300 | |

| Record name | 5-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-60-1 | |

| Record name | 5-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, this molecule serves as a versatile precursor for the synthesis of complex therapeutic agents and functional materials. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, reactivity, and handling protocols. An understanding of these characteristics is fundamental for its effective application in experimental design, enabling researchers to optimize reaction conditions, predict molecular behavior, and accelerate the development of novel chemical entities.

Molecular and Structural Properties

The foundational identity of 5-Methyl-1H-indole-2-carbaldehyde lies in its bicyclic structure, comprising a benzene ring fused to a pyrrole ring, with key functional groups dictating its chemical behavior. The methyl group at the 5-position and the carbaldehyde (formyl) group at the 2-position are critical to its unique reactivity and utility.

Caption: Chemical structure of 5-Methyl-1H-indole-2-carbaldehyde.

Table 1: Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1463-60-1 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1][3] |

| Molecular Weight | 159.18 g/mol | [3] |

| InChI Key | ZNQPHKBPSUZRAA-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(N2)C=O) | N/A |

Core Physicochemical Properties

The utility of a chemical compound in a laboratory or industrial setting is governed by its physical and chemical properties. These parameters influence everything from storage and handling to reaction kinetics and purification strategies.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance & Insights | Source |

|---|---|---|---|

| Physical Form | Solid | Facilitates ease of handling, weighing, and storage compared to volatile liquids. | [4][5] |

| Melting Point | 175 °C | A relatively high melting point indicates a stable crystalline lattice. It is a key parameter for purity assessment. | |

| Boiling Point | 348.2 °C | High boiling point suggests low volatility under standard conditions, simplifying handling. | |

| Flash Point | 172.3 °C | Important for safety protocols, indicating the temperature at which it can form an ignitable mixture with air. | |

| Solubility | Soluble in Methanol | Knowledge of solubility is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques. | [6] |

| Storage | 2°C - 8°C or -20°C, sealed, away from moisture | Specific storage conditions are required to prevent degradation over time. The compound's reactivity necessitates protection from moisture. |[4] |

Spectroscopic Profile

Spectroscopic data provides the definitive fingerprint for structural confirmation and is indispensable for monitoring reaction progress and verifying the purity of the final product.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is a primary tool for structural elucidation. For 5-Methyl-1H-indole-2-carbaldehyde, the key expected signals are:

-

Aldehyde Proton (-CHO): A characteristic singlet appearing far downfield, typically in the range of δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group.[7][8]

-

Indole NH Proton: A broad singlet, often appearing downfield (> δ 8.0 ppm), whose exact shift is dependent on solvent and concentration.

-

Aromatic Protons: Protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns determined by their positions and couplings.

-

Methyl Protons (-CH₃): A sharp singlet further upfield, typically around δ 2.4-2.5 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the indole N-H bond.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically found in the region of 1660-1700 cm⁻¹.

-

C-H Aromatic Stretch: Bands appearing just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

Synthesis and Reactivity

The Vilsmeier-Haack Reaction: A Cornerstone Synthesis

The most prevalent and efficient method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction.[9] This reaction involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent. The reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[10]

The causality behind this choice of reagents is clear: 5-methylindole is an electron-rich heterocycle, making it an excellent nucleophile. The Vilsmeier reagent is a mild electrophile, which selectively attacks the indole ring to introduce the formyl group. For 5-methylindole, formylation can occur at different positions, but the C2 or C3 positions are most common.[9][11]

Caption: Workflow for the Vilsmeier-Haack formylation of 5-methylindole.

Chemical Reactivity

The synthetic value of 5-Methyl-1H-indole-2-carbaldehyde stems from the reactivity of its two primary functional sites:

-

The Aldehyde Group: This group is a versatile handle for a wide array of chemical transformations, including:

-

Condensation Reactions: Reacts with nucleophiles like amines and active methylene compounds to form imines, enamines, and other complex structures, which are crucial steps in building larger molecules.[12]

-

Reduction: Can be easily reduced to the corresponding alcohol (2-hydroxymethyl-5-methylindole) using agents like sodium borohydride (NaBH₄).[13]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (5-methyl-1H-indole-2-carboxylic acid), another valuable synthetic intermediate.[14]

-

-

The Indole Ring (N-H): The nitrogen atom can be deprotonated by a strong base and subsequently alkylated or acylated, allowing for modification at the N1 position.[15] This is a common strategy to modulate the biological activity and pharmacokinetic properties of indole-based drug candidates.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system; successful synthesis is confirmed by the physicochemical and spectroscopic properties detailed in this guide.

Objective: To synthesize 5-Methyl-1H-indole-2-carbaldehyde from 5-methylindole.

Materials:

-

5-methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature below 10 °C during this exothermic addition.

-

-

Formylation Reaction:

-

Dissolve 5-methylindole in a minimal amount of anhydrous DMF.

-

Add the 5-methylindole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains controlled in the ice bath.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, then let it warm to room temperature and stir until the reaction is complete (monitor by TLC).[9][16]

-

-

Workup and Hydrolysis:

-

Carefully pour the reaction mixture onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Basify the aqueous mixture by slowly adding a solution of potassium carbonate or sodium hydroxide until the pH is ~8-9 to neutralize the acid.

-

Stir the mixture for approximately 1 hour at room temperature to ensure complete hydrolysis.[16]

-

-

Extraction and Isolation:

-

Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 5-Methyl-1H-indole-2-carbaldehyde.

-

Conclusion

5-Methyl-1H-indole-2-carbaldehyde is a compound of significant scientific interest, underpinned by a stable, well-defined set of physicochemical properties. Its high melting point and solid form contribute to its ease of handling, while its characteristic spectroscopic signature allows for straightforward identification and quality control. The reactivity endowed by the aldehyde and indole N-H functionalities makes it an exceptionally versatile intermediate for constructing complex molecular architectures. A thorough understanding of these properties, coupled with robust synthetic protocols like the Vilsmeier-Haack reaction, empowers researchers to fully leverage this molecule's potential in the rational design of next-generation pharmaceuticals and advanced materials.

References

- Murakami, Y., et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, Vol. 22, No. 6, 1984.

- Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry.

- Biswas, K. M., & Jackson, A. H. Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org library.

-

Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.

-

Sharma, S., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. [Link]

-

Hiremath, S. P., & Siddappa, S. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 1966. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

ChemSynthesis. 1H-indole-2-carbaldehyde. [Link]

-

PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

-

Organic & Biomolecular Chemistry. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. [Link]

-

PubChem. Indole-2-carboxaldehyde. [Link]

-

NIST. 2-Furancarboxaldehyde, 5-methyl-. [Link]

Sources

- 1. 1463-60-1 CAS MSDS (1H-Indole-2-carboxaldehyde, 5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. scbt.com [scbt.com]

- 4. 5-Methyl-1H-indole-2-carbaldehyde | 1463-60-1 [sigmaaldrich.cn]

- 5. 5-Methyl-1H-indole-2-carbaldehyde | 1463-60-1 [sigmaaldrich.com]

- 6. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencemadness.org [sciencemadness.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to 5-Methyl-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indole-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the vast and versatile family of indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic placement of a methyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position of the indole ring imparts specific physicochemical properties and reactivity to this molecule, making it a valuable building block in organic synthesis and a compound of interest in drug discovery. This guide provides a comprehensive overview of its chemical identity, potential synthetic routes, and applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of 5-Methyl-1H-indole-2-carbaldehyde is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C10H9NO | [1][2] |

| Molecular Weight | 159.18 g/mol | N/A |

| CAS Number | 1463-60-1 | [1][3] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for 5-Methyl-1H-indole-2-carbaldehyde are not extensively documented in publicly available literature, its synthesis can be approached through established methods for indole functionalization. The reactivity of the molecule is primarily dictated by the aldehyde group and the electron-rich indole nucleus.

Potential Synthetic Pathways

The synthesis of indole-2-carbaldehydes can be challenging compared to their 3-carbaldehyde isomers. However, several methods have been developed for the synthesis of related indole-2-carbaldehydes which could be adapted for the 5-methyl derivative. One common approach involves the oxidation of the corresponding 2-methylindole. Another strategy is the Reissert indole synthesis, which is a reliable method for preparing indole-2-carboxylates from 2-nitrotoluenes, which can then be further functionalized.[4]

A plausible synthetic approach for the isomeric 5-methyl-1H-indole-3-carbaldehyde has been described, which involves the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, prepared from phosphorus oxychloride and dimethylformamide (DMF), to formylate an appropriately substituted aniline.[5]

Conceptual Experimental Protocol (Vilsmeier-Haack approach for the isomeric 5-methyl-1H-indole-3-carbaldehyde):

-

Vilsmeier Reagent Preparation: Anhydrous DMF is cooled, and phosphorus oxychloride is added slowly with stirring to form the Vilsmeier reagent.[5]

-

Formylation: The starting material, in this case, a substituted aniline, is dissolved in anhydrous DMF. The prepared Vilsmeier reagent is then added dropwise at low temperature.[5]

-

Reaction and Work-up: The reaction mixture is stirred at room temperature and then heated to drive the reaction to completion. After cooling, the reaction is quenched, and the pH is adjusted to be basic, leading to the precipitation of the product.[5]

-

Purification: The crude product is collected by filtration, dried, and can be further purified by recrystallization.[5]

Chemical Reactivity

The chemical behavior of 5-Methyl-1H-indole-2-carbaldehyde is characterized by the interplay between the indole ring and the aldehyde functional group.

-

Aldehyde Group Reactivity: The aldehyde at the C2 position is susceptible to nucleophilic attack, allowing for a wide range of chemical transformations. These include condensation reactions with amines to form imines (Schiff bases), reactions with organometallic reagents, and oxidation to the corresponding carboxylic acid or reduction to the alcohol.[6]

-

Indole Nucleus Reactivity: The indole ring is an electron-rich aromatic system. The presence of the electron-withdrawing aldehyde group at the 2-position deactivates the pyrrole ring towards electrophilic substitution, particularly at the C3 position. However, the benzene ring can still undergo electrophilic substitution, with the directing effects of the methyl group at the 5-position favoring substitution at the C4 and C6 positions.

Below is a diagram illustrating the general reactivity of the indole scaffold.

Caption: General reactivity sites of the indole nucleus.

Applications in Drug Discovery and Medicinal Chemistry

The indole moiety is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[7][8] Indole-2-carboxamides, derived from indole-2-carboxylic acids (which can be synthesized from the corresponding aldehyde), have shown promise as antitubercular and anticancer agents.[9]

While specific applications of 5-Methyl-1H-indole-2-carbaldehyde are not extensively reported, its structural features suggest its potential as a precursor for the synthesis of bioactive molecules. The 5-methyl group can enhance binding affinity to biological targets through hydrophobic interactions and can also influence the metabolic stability of the molecule.

The aldehyde functionality serves as a versatile handle for introducing various pharmacophores through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones, which are common motifs in drug candidates.

The workflow for utilizing an indole aldehyde in drug discovery is depicted below.

Caption: A generalized workflow for the use of indole aldehydes in drug discovery.

Spectroscopic Characterization (Predicted and Comparative)

-

¹H NMR: The proton of the aldehyde group (CHO) would appear as a singlet in the downfield region (around 9-10 ppm). The indole N-H proton would likely be a broad singlet further downfield. The aromatic protons on the indole ring would appear in the aromatic region (around 7-8 ppm), with splitting patterns dictated by their positions and couplings. The methyl group protons would be a singlet in the upfield region (around 2.4-2.5 ppm). For the isomeric 5-methyl-1H-indole-3-carbaldehyde, the aldehyde proton appears at 9.94 ppm, and the methyl protons at 2.36 ppm.[5]

-

¹³C NMR: The carbonyl carbon of the aldehyde would be expected in the highly deshielded region of the spectrum (around 180-190 ppm). The carbon atoms of the indole ring would resonate in the aromatic region (approximately 110-140 ppm), and the methyl carbon would appear in the aliphatic region (around 20-25 ppm).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (159.18). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and other characteristic fragmentations of the indole ring.

Safety and Handling

As with all chemicals in a laboratory setting, 5-Methyl-1H-indole-2-carbaldehyde should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, general precautions for indole aldehydes include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Methyl-1H-indole-2-carbaldehyde represents a valuable, albeit less-explored, member of the indole family. Its unique substitution pattern offers potential for the synthesis of novel compounds with interesting biological activities. While specific data on this compound is sparse, a wealth of chemical knowledge surrounding the indole nucleus and its derivatives provides a solid foundation for its use in research and drug development. Further investigation into the synthesis, reactivity, and biological evaluation of 5-Methyl-1H-indole-2-carbaldehyde is warranted to fully unlock its potential in the pharmaceutical and chemical sciences.

References

- Smolecule. (n.d.). 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde.

- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. (n.d.). Retrieved from an article on the properties and applications of 5-Methyl-1H-indole-2-carboxylic acid.

- Key Organics. (n.d.). 1463-60-1 | 5-Methyl-1H-indole-2-carbaldehyde | C10H9NO.

- Guidechem. (n.d.). 1H-Indole-2-carboxaldehyde, 5-methyl- (9CI) 1463-60-1.

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paedi

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).

- CP Lab Safety. (n.d.). 5-Methyl-1H-indole-2-carbaldehyde, 98% Purity, C10H9NO, 5 grams.

- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.).

- Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones. (n.d.).

- Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.

- 1H-Indole-2-carbaldehyde. (n.d.). Chem-Impex.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.).

- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)

- 5-Methyl-1H-indole-3-carbaldehyde. (n.d.). PMC.

- 2-Methylindole as an Indicative Nucleophile for Developing a Three-Component Reaction of Aldehyde with Two Different Nucleophiles. (n.d.).

- Reactions of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals.

- 1-Methylindole-2-carboxaldehyde 97 27421-51-8. (n.d.). Sigma-Aldrich.

- 1H-Indole-2-carbaldehyde | 19005-93-7 | FI51018. (n.d.). Biosynth.

- Indole-2-carboxaldehyde | 19005-93-7. (n.d.). ChemicalBook.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [guidechem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. Buy 2-(5-methylthiophen-2-yl)-1H-indole-3-carbaldehyde [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Key Pharmacophore: An In-depth Technical Guide to the Crystal Structure of 5-Methyl-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The addition of a methyl group at the 5-position of the indole ring, creating 5-Methyl-1H-indole, subtly alters its physicochemical properties, influencing its biological activity and solid-state characteristics. A profound understanding of the three-dimensional arrangement of these molecules in the crystalline state is paramount for controlling polymorphism, optimizing solubility, and ultimately designing more efficacious therapeutics. This guide provides a comprehensive exploration of the crystal structure of 5-Methyl-1H-indole derivatives, integrating experimental methodologies with computational insights to offer a complete picture for researchers in the field.

The Significance of the Crystalline State in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critically important. The specific arrangement of molecules in a crystal lattice, known as its crystal structure, dictates a range of physical properties including melting point, solubility, dissolution rate, and stability. For indole derivatives, which are often hydrophobic, controlling these properties is a key challenge in formulation development. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations, is a common phenomenon that can have significant implications for the bioavailability and therapeutic efficacy of a drug. Therefore, a thorough characterization of the crystal structure of 5-Methyl-1H-indole and its derivatives is not merely an academic exercise but a crucial step in the drug development pipeline.

Deciphering the Crystal Architecture: A Methodological Workflow

The determination of the crystal structure of 5-Methyl-1H-indole derivatives is a multi-step process that begins with the synthesis of high-purity material and culminates in the detailed analysis of its three-dimensional structure.

Synthesis and Purification of 5-Methyl-1H-indole Derivatives

The journey to understanding the crystal structure begins with the synthesis of the target molecule. A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. For 5-Methyl-1H-indole, this would typically involve the reaction of p-tolylhydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization under acidic conditions.

It is imperative that the synthesized compound is of high purity, as impurities can inhibit crystallization or lead to the formation of poorly-ordered crystals. Common purification techniques for indole derivatives include recrystallization, column chromatography, and sublimation.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization. For small organic molecules like 5-Methyl-1H-indole derivatives, several methods can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial, as it can influence the resulting crystal packing and even lead to the formation of different polymorphs.[1][2]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Dissolution: Dissolve a small amount of the purified 5-Methyl-1H-indole derivative in a high-purity solvent (e.g., hexane, ethanol, or a mixture) in a clean glass vial to create a nearly saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Technique

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[3] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

The experimental workflow for SCXRD can be visualized as follows:

Sources

A Technical Guide to Investigating the Inherent Biological Activity of Methylated Indole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1] The strategic addition of a methyl group—often termed the "magic methyl" effect—can profoundly alter a molecule's pharmacological profile, enhancing potency, selectivity, metabolic stability, and cell permeability. This guide provides a comprehensive framework for the systematic investigation of methylated indole compounds. It moves beyond simple procedural descriptions to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to characterization. We will explore key biological activities, detail essential in vitro and in vivo assays, and provide actionable protocols and data interpretation strategies for drug development professionals.

The Indole Nucleus and the Significance of Methylation

The indole ring is an aromatic heterocyclic structure composed of a fused benzene and pyrrole ring.[2] This architecture allows it to mimic the structure of peptides and engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[3] Its derivatives are implicated in a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4]

Methylation, the addition of a methyl group (CH₃), can dramatically influence a compound's biological activity through several mechanisms:

-

Steric Effects: A methyl group can orient the molecule favorably within a binding pocket or, conversely, create steric hindrance to prevent off-target binding, thereby increasing selectivity.

-

Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the indole ring system, influencing its reactivity and interaction with targets.[2]

-

Metabolic Blocking: Methylation at a site susceptible to metabolic degradation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the compound's half-life and bioavailability.[5]

-

Improved Lipophilicity: The addition of a methyl group increases the compound's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.

The position of methylation on the indole scaffold (e.g., N-1, C-2, C-3) is critical and dictates its chemical properties and biological function.[6][7] For instance, N-methylation can eliminate a hydrogen bond donor capability, which may be crucial for receptor interaction, while C-methylation can directly impact binding affinity.[2][8]

A Spectrum of Biological Activities

Methylated indoles exhibit a wide range of biological effects, making them attractive candidates for drug discovery programs.

Anticancer Activity

The indole scaffold is present in numerous anticancer agents.[1] Methylated derivatives have shown significant promise, often acting through multiple mechanisms:

-

Tubulin Polymerization Inhibition: Compounds like vincristine and vinblastine, which contain an indole nucleus, are classic anti-mitotic agents.[3] Synthetic methylated indoles have been designed to target the colchicine binding site on tubulin, arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[1]

-

Kinase Inhibition: The MEK1/2-ERK1/2 signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in cancer. Methyl-3-indolylacetate (MIA) has been shown to directly inhibit MEK1/2 kinase activity, subsequently suppressing cancer cell invasion.[9]

-

Modulation of Gene Expression: Certain indole derivatives can upregulate tumor suppressor genes, contributing to their cytotoxic effects. The position of methyl and other functional groups on the indole scaffold plays a significant role in this activity.[1]

Neuropharmacological and Psychoactive Effects

The structural similarity of the indole nucleus to neurotransmitters like serotonin and melatonin underpins the neurological activity of many of its derivatives.

-

Receptor Agonism/Antagonism: Methylated tryptamines, such as N-methyltryptamine (NMT), can act as potent agonists at serotonin receptors (e.g., 5-HT₂A), producing psychedelic effects.[10] The degree of methylation (mono- vs. di-methyl) significantly alters the compound's pharmacology and pharmacokinetics.

-

Enzyme Inhibition: Some derivatives may act as monoamine oxidase inhibitors (MAOIs), preventing the breakdown of neurotransmitters and leading to elevated synaptic levels.

Anti-inflammatory and Antioxidant Activity

Indole compounds can modulate inflammatory pathways and mitigate oxidative stress.

-

COX Inhibition: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that functions by inhibiting cyclooxygenase (COX) enzymes.[2]

-

Reduction of Inflammatory Mediators: The indole derivative MMINA has been shown to downregulate the expression of genes involved in inflammation, such as NF-κB, STAT-3, COX-2, and TNF-α, offering protection against cisplatin-induced organ damage.[11]

Methodological Framework for Biological Investigation

A logical, tiered approach is essential for characterizing the biological activity of a novel methylated indole compound. The following workflow ensures a systematic progression from broad screening to detailed mechanistic studies.

Caption: General workflow for investigating methylated indoles.

Phase 1: Initial Screening and Hit Identification

The primary goal is to determine if a compound exhibits biological activity at a relevant concentration and to identify potential molecular targets.

Experimental Protocol: Cell Viability Assessment using Resazurin Assay

This assay is a cornerstone of initial screening. It measures the metabolic activity of cells, which is a proxy for their viability. The choice of the Resazurin (AlamarBlue) assay is based on its high sensitivity, low toxicity, and simple, fluorescence-based readout compared to colorimetric assays like MTT.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a methylated indole compound on a panel of relevant cell lines (e.g., cancer cell lines vs. a non-cancerous control line).

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a 2x concentrated serial dilution of the methylated indole compound in culture medium. A typical starting concentration is 100 µM, diluted down in 8-12 steps.

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

-

Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48 or 72 hours).

-

Assay: Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours, protected from light.

-

Measurement: Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

-

Data Analysis: Subtract the blank reading from all wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

-

Self-Validation & Trustworthiness: The protocol's integrity relies on controls. The vehicle control ensures the solvent used to dissolve the compound does not affect cell viability. A positive control (e.g., a known cytotoxic drug like doxorubicin) validates that the assay system can detect a response. Blank controls account for background fluorescence.

Phase 2: In Vitro Mechanistic Studies

Once a compound is identified as a "hit," the next step is to understand how it works.

Example Mechanistic Pathway: MEK/ERK Signaling

As some methylated indoles inhibit the MEK/ERK pathway[9], this is a common mechanistic avenue to explore, particularly for anticancer candidates.

Caption: Inhibition of the MEK/ERK signaling pathway by methylated indoles.[9]

Experimental Protocol: Western Blot for Phospho-ERK

-

Objective: To determine if the test compound inhibits the phosphorylation of ERK1/2, a key downstream marker of MEK activity.

-

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, pre-treat with the methylated indole compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for 1-2 hours.

-

Stimulation: Stimulate the cells with a known activator of the pathway (e.g., TPA or EGF) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. This is a crucial self-validating step to confirm that any decrease in p-ERK is due to inhibition of phosphorylation, not a decrease in the total amount of ERK protein.

-

Phase 3: Pharmacokinetics and In Vivo Studies

Promising in vitro candidates must be evaluated for their drug-like properties.

Pharmacokinetic (PK) Considerations

The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical. Methylation can significantly impact these parameters.

| Parameter | Description | Relevance of Methylation |

| Absorption | How the drug enters the bloodstream. | Increased lipophilicity from methylation can improve oral absorption. |

| Distribution | Where the drug goes in the body. | Methylation can affect plasma protein binding and tissue distribution. |

| Metabolism | How the body breaks down the drug. | A methyl group can block a site of metabolism, increasing half-life. 3-methylindole, for example, is metabolized by cytochrome P450s into reactive intermediates.[5][12] |

| Excretion | How the drug leaves the body. | Metabolites of methylated indoles are often excreted in the urine.[13] |

Preliminary Toxicology

Toxicity is a major cause of drug failure. 3-methylindole (skatole) is a known pneumotoxicant, causing lung injury through metabolic activation into reactive free radicals.[5][13][14] Therefore, early toxicological assessment of novel methylated indoles is paramount.

-

In Vitro Assays:

-

Ames Test: Assesses mutagenicity in bacteria.

-

hERG Assay: Evaluates the risk of cardiac arrhythmia.

-

Microsomal Stability Assay: Measures how quickly the compound is metabolized by liver enzymes, providing an early indication of its half-life.

-

In Vivo Efficacy Models

If a compound shows a promising efficacy, PK, and safety profile, it can be advanced to animal models. For an anticancer candidate, this would typically involve a tumor xenograft model where human cancer cells are implanted in immunocompromised mice. The compound is administered, and its effect on tumor growth is measured over time compared to a vehicle-treated control group.

Conclusion and Future Directions

The methylated indole scaffold is a remarkably versatile platform for the development of new therapeutics. Its inherent biological activities are diverse and potent, spanning oncology, neuropharmacology, and immunology. A systematic investigational approach, grounded in robust, well-controlled experimental protocols, is essential to unlock the full potential of these compounds. Future research will likely focus on developing more selective methylation strategies to fine-tune pharmacological activity, exploring novel biological targets, and leveraging computational tools for the in silico prediction of ADME and toxicity profiles, ultimately accelerating the journey from laboratory discovery to clinical application.

References

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology.

- Indole Assay Kit. Cell Biolabs, Inc..

- 3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines.

- The metabolic basis of 3-methylindole-induced pneumotoxicity. PubMed.

- 3-Methylindole | 83-34-1. ChemicalBook.

- Indole: A Promising Scaffold For Biological Activity. RJPN.

- Indole Assay Kit, MAK326. Sigma-Aldrich.

- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.

- Biomedical Importance of Indoles. PMC - NIH.

- Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews (RSC Publishing).

- Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. NCBI.

- Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. PMC - NIH.

- Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. PMC - PubMed Central.

- 1-Methylindole. Wikipedia.

- Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling p

- Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole deriv

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.

- Plausible reaction mechanism of N-methylation of indole using MgO as solid base.

- Metabolism and bioactivation of 3-methylindole by human liver microsomes. PubMed.

- Methylation of indole compounds using dimethy carbonate.

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.

- Ibogaine. Wikipedia.

- N-Methyltryptamine. Wikipedia.

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl

- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbon

- Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. PubMed Central.

- Impact of the flavonoid-induced intestinal microbiota modulation on global energy metabolism: implic

- Palladium-catalysed direct C-2 methyl

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpn.org [rjpn.org]

- 5. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

- 7. Palladium-catalysed direct C-2 methylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 11. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Solubility profile and stability characteristics of 5-Methyl-1H-indole-2-carbaldehyde.

Introduction

5-Methyl-1H-indole-2-carbaldehyde, a derivative of the indole heterocyclic system, is a compound of increasing interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and modifications such as methylation and formylation can significantly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This technical guide provides an in-depth analysis of the solubility and stability of 5-Methyl-1H-indole-2-carbaldehyde, offering a foundational understanding for researchers, scientists, and drug development professionals. A comprehensive grasp of these characteristics is paramount for successful formulation, analytical method development, and predicting the in vivo behavior of any potential therapeutic agent.

Physicochemical Properties

A summary of the known and extrapolated physicochemical properties of 5-Methyl-1H-indole-2-carbaldehyde is presented below. It is important to note that while some data is available for the parent compound, other parameters are inferred from structurally related molecules.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.18 g/mol | |

| Appearance | Solid | |

| Melting Point | Not explicitly reported. Likely higher than indole-2-carbaldehyde (138-142 °C) due to the methyl group. | Inferred from related compounds |

| pKa | The indole NH proton is weakly acidic, with a pKa of approximately 17. | |

| LogP | Not experimentally determined. Likely to be slightly higher than indole-2-carbaldehyde (XLogP3 of 2.2) due to the lipophilic methyl group. | |

| Storage | Recommended storage at -20°C, sealed, and away from moisture. |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with a largely aromatic structure, suggests that the solubility of 5-Methyl-1H-indole-2-carbaldehyde will be highly dependent on the solvent system.

Anticipated Solubility Behavior

Based on its structure, 5-Methyl-1H-indole-2-carbaldehyde is expected to exhibit poor solubility in aqueous media and good solubility in many organic solvents. The methyl group at the 5-position is likely to slightly decrease aqueous solubility compared to the parent indole-2-carbaldehyde due to an increase in lipophilicity.

Expected Solubility:

-

Aqueous Buffers (pH 1-9): Low solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility.

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to assess the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.[1][2][3] This provides a rapid assessment for early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Methyl-1H-indole-2-carbaldehyde in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours with shaking).[4][5]

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[2][4]

-

Direct UV Assay: After incubation, filter the solutions to remove any undissolved particles. Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the compound's λmax.[2][4]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Caption: Workflow for Kinetic Solubility Determination.

Part 2: Stability Characteristics

Understanding the chemical stability of 5-Methyl-1H-indole-2-carbaldehyde is crucial for defining its shelf-life, identifying compatible excipients, and predicting its degradation products. The indole nucleus is known to be susceptible to oxidative and photolytic degradation, while the aldehyde group can be prone to oxidation and other reactions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

Experimental Protocol: Forced Degradation

A comprehensive forced degradation study should be conducted according to ICH Q1A (R2) and Q1B guidelines.

-

Sample Preparation: Prepare a stock solution of 5-Methyl-1H-indole-2-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for up to 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.

-

Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 80°C) for up to 7 days.

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions to differentiate between light- and heat-induced degradation.

-

-

Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for indole derivatives.[10][11] Detection is typically performed using a UV detector at the compound's λmax.

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and quantify major degradation products relative to the parent peak area.

-

For structural elucidation of significant degradants, LC-MS/MS can be employed.

-

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The indole ring is electron-rich and susceptible to oxidation and electrophilic attack. The aldehyde group can be oxidized to a carboxylic acid.

-

Oxidative Degradation: The indole ring can be oxidized, potentially leading to the formation of oxindoles or ring-opened products. The aldehyde group is also susceptible to oxidation to the corresponding carboxylic acid (5-methyl-1H-indole-2-carboxylic acid).

-

Photodegradation: Indole derivatives are known to be photolabile.[12][13] Exposure to UV light can lead to the formation of radicals and subsequent dimerization or polymerization, as well as oxidative degradation.

-

Acidic/Basic Degradation: While the indole ring is generally stable to hydrolysis, extreme pH conditions, especially in the presence of heat, may lead to degradation. Indole itself is known to be sensitive to strongly acidic conditions.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 5-Methyl-1H-indole-2-carbaldehyde. While specific experimental data for this compound is limited, the provided protocols and discussion of expected behavior based on its chemical structure and the properties of related indole derivatives offer a solid starting point for its characterization. Rigorous experimental determination of its solubility and stability profile is a critical step in the advancement of any research or development program involving this promising molecule.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

- Arora, P. K., & Bae, H. (2015).

- Wang, Y., et al. (2024).

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future medicinal chemistry, 2(1), 5-11.

- Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625.

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Stability Studies. FDA Guidelines for Photostability Testing: A Step-by-Step Guide. Retrieved from [Link]

-

Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Jinjing Chemical. (2025). What are the biological degradation pathways of 98% Indole? Retrieved from [Link]

- Frontiers in Microbiology. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625.

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

- Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 55(12), 3179-3181.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

- Piechowska, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299.

-

SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubMed. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Retrieved from [Link]

-

Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Química Organica.org. indole acidity. Retrieved from [Link]

-

PubChem. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 738-751.

-

PubChem. 5-Methylindole-3-carboxaldehyde. Retrieved from [Link]

-

PubMed. (2025). Discovery of indole derivatives as STING degraders. Retrieved from [Link]

- International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics, 15(3), 1-10.

- Nature Communications. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.

- The Journal of Physical Chemistry B. (2014). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 118(15), 4013-4022.

- Molecules. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2568.

-

ResearchGate. (2024). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). Retrieved from [Link]

- Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.

- Royal Society of Chemistry. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Organic Chemistry Frontiers, 9(18), 4945-4950.

-

Wikipedia. Indole-3-carbaldehyde. Retrieved from [Link]

- MDPI. (2022).

- MDPI. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(11), 18682-18695.

-

ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

PubChem. Indole-2-carboxaldehyde. Retrieved from [Link]

- The Journal of Biological Chemistry. (1976). Isolation and characterization of indole-3-acetaldehyde reductases from Cucumis sativus. The Journal of Biological Chemistry, 251(4), 927-933.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. youtube.com [youtube.com]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. benchchem.com [benchchem.com]

- 11. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Indole-2-Carbaldehydes: A Historical and Mechanistic Perspective

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Importance of the C2-Formyl Indole

Within the pantheon of heterocyclic scaffolds, the indole ring holds a position of particular reverence, forming the core of countless natural products and pharmaceuticals. The introduction of a formyl group at the C2-position transforms this already valuable nucleus into an exceptionally versatile synthetic intermediate. The indole-2-carbaldehyde is not merely a molecule; it is a strategic linchpin in the design and construction of complex molecular architectures. Its aldehyde functionality serves as a robust electrophilic handle for a vast array of transformations—reductive aminations, Wittig reactions, condensations, and oxidations—unlocking pathways to diverse chemical libraries. This guide offers a senior scientist's perspective on the historical evolution and modern execution of its synthesis, providing the technical depth and practical insight necessary for its effective application in research and development.

Early Synthetic Endeavors: A Challenge in Regioselectivity

The initial forays into the synthesis of indole-2-carbaldehydes were characterized by indirect, often low-yielding, multi-step approaches. The inherent electronic properties of the indole ring, where the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, presented a significant regiochemical hurdle. Early chemists had to circumvent this natural reactivity.

Oxidation of Pre-functionalized Indoles

One of the earliest reliable, albeit lengthy, strategies involved the construction of the indole ring with a C2-substituent that could be later converted into an aldehyde. A common precursor was the corresponding indole-2-methanol, which could be oxidized to the desired carbaldehyde. An improved version of this method was reported by Harley-Mason and Pavri, who utilized activated manganese dioxide (MnO₂), a mild oxidant suitable for allylic and benzylic-type alcohols.

This approach, while effective, is dependent on the availability of the starting indole-2-carboxylic ester and involves a two-step reduction-oxidation sequence.

Caption: Workflow for the synthesis of indole-2-carbaldehyde via oxidation.

The McFadyen-Stevens Reaction

Another classical approach reported by Dambal and Siddappa is the McFadyen-Stevens reaction. This method begins with an indole-2-carboxylate, which is converted to the corresponding carbohydrazide. Subsequent treatment with tosyl chloride yields the N-tosylhydrazide intermediate. The crucial step is the thermal decomposition of this intermediate in the presence of a base, such as anhydrous sodium carbonate in ethylene glycol, which generates the aldehyde. While a viable route, yields can be moderate (around 41%), and the conditions are relatively harsh.

The Vilsmeier-Haack Reaction: A Paradigm Shift in Direct Formylation

The Vilsmeier-Haack reaction represents the most significant breakthrough in the direct formylation of indoles. The reaction employs an electrophilic iminium species, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

However, direct application to an unprotected (NH) indole leads overwhelmingly to formylation at the electron-rich C3 position. The key to unlocking C2-selectivity was the strategic implementation of nitrogen protection.

The Principle of Regiochemical Control via N-Protection

The order of kinetic susceptibility of the indole nucleus to electrophiles is C3 > N1 > C2. By installing a sterically bulky and electron-withdrawing protecting group on the indole nitrogen, such as a tosyl (Ts) or phenylsulfonyl (SO₂Ph) group, the electronic and steric landscape of the molecule is fundamentally altered.

-

Electronic Effect: The electron-withdrawing nature of the sulfonyl group decreases the overall nucleophilicity of the pyrrole ring, particularly attenuating the high electron density at C3.

-

Steric Effect: The bulky protecting group sterically shields the N1 and adjacent C7 positions, further disfavoring attack at those sites.

This combination of effects effectively "deactivates" the C3 position, making the C2 position the most favorable site for electrophilic attack by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate unmasks the aldehyde, and the protecting group can be removed if desired. This strategic manipulation provides a robust and high-yielding pathway to indole-2-carbaldehydes.

Experimental Protocol: C2-Formylation of N-Phenylsulfonylindole

Materials:

-

N-Phenylsulfonylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-phenylsulfonylindole (1.0 eq).

-

Add anhydrous DMF (approx. 0.3 M solution) via syringe and stir to dissolve.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add POCl₃ (1.5 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C. Cautiously pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow, portion-wise addition of saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by silica gel chromatography to yield pure N-phenylsulfonylindole-2-carbaldehyde.

Modern Strategies: Precision and Versatility

Contemporary synthetic chemistry has further expanded the toolkit for accessing indole-2-carbaldehydes, offering methods with high precision, functional group tolerance, and alternative mechanistic pathways.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. In this approach, the indole's NH proton is first removed with a strong base (e.g., n-BuLi). A second equivalent of an even stronger base (e.g., t-BuLi) then selectively deprotonates the C2 position, which is the most acidic C-H bond on the ring. This generates a C2-lithiated indole species in situ. This potent nucleophile can then be trapped with an electrophilic formylating agent, such as DMF, to install the aldehyde group directly at the C2 position.

Caption: Directed ortho-Metalation (DoM) workflow for C2-formylation of indole.

A detailed protocol for this transformation reports a yield of 58%. This method is particularly valuable as it starts from the unprotected indole and achieves C2-functionalization directly, albeit under cryogenic and strictly anhydrous conditions.

Palladium-Catalyzed Carbonylative Coupling

The advent of palladium catalysis has revolutionized C-C bond formation. For the synthesis of indole-2-carbaldehydes, a 2-haloindole (e.g., 2-bromoindole or 2-iodoindole) can be subjected to a palladium-catalyzed carbonylation reaction. In this process, the palladium(0) catalyst oxidatively adds to the carbon-halogen bond. A molecule of carbon monoxide (CO), supplied either from a cylinder of gas or a CO-releasing molecule, then inserts into the aryl-palladium bond. The final step is typically a reductive process to generate the aldehyde and regenerate the Pd(0) catalyst. This approach offers excellent functional group tolerance but requires a pre-functionalized indole starting material.

Comparative Overview of Key Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Key Advantages | Key Limitations |

| Oxidation | Indole-2-carboxylic Ester | 1. LiAlH₄2. MnO₂ | Multi-step, mild | Good for specific substrates | Indirect, multi-step process |

| McFadyen-Stevens | Indole-2-carboxylic Ester | 1. N₂H₄2. TsCl3. Na₂CO₃, Heat | Harsh, high temp. | Classical named reaction | Moderate yields, harsh conditions |

| Vilsmeier-Haack | N-Sulfonylindole | POCl₃, DMF | Moderate temp. | High yield, excellent regioselectivity, scalable | Requires N-protection/deprotection steps |

| Directed ortho-Metalation | Indole | n-BuLi, t-BuLi, DMF | Cryogenic (-78 °C), anhydrous | Direct C-H functionalization, high regioselectivity | Requires strong bases, cryogenic setup |

| Pd-Catalyzed Carbonylation | 2-Haloindole | Pd Catalyst, CO source | Mild to moderate temp. | Excellent functional group tolerance | Requires pre-functionalized substrate, catalyst cost |

Conclusion

The synthetic journey toward indole-2-carbaldehydes mirrors the broader evolution of organic chemistry—from indirect, multi-step sequences to highly regioselective, direct C-H functionalization. While classical methods like the Harley-Mason oxidation and McFadyen-Stevens reaction laid crucial groundwork, the strategic use of N-protection to control the regioselectivity of the Vilsmeier-Haack reaction marked a pivotal advancement, making this scaffold readily accessible. Today, modern techniques such as Directed ortho-Metalation and palladium-catalyzed couplings offer unparalleled precision and flexibility, allowing chemists to tailor their synthetic approach to the specific demands of the target molecule. A thorough understanding of this historical and mechanistic landscape empowers researchers to make informed strategic decisions, leveraging the rich chemistry of indole-2-carbaldehydes to drive innovation in drug discovery and materials science.

References

- Dambal, S. B., & Siddappa, S. (Year not available). Synthesis of some indole-2-carbaldehydes from 2-ethoxy carbonylindoles by the McFadyen and Stevens's procedure. As referenced in Der Pharma Chemica.

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Bhat, G. A., & Siddappa, S. (1971). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 178-181. [Link]

Topic: Exploring the Natural Occurrence and Biosynthesis of 5-Methyl-1H-indole Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Methylation at the C5 position of the indole ring significantly modulates the molecule's electronic and lipophilic properties, often enhancing its biological activity and metabolic stability. This guide provides a comprehensive exploration of 5-Methyl-1H-indole derivatives, covering their distribution in nature, the intricate biosynthetic pathways that construct them, and the robust methodologies required for their isolation and characterization. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding key claims in authoritative sources to empower researchers in their discovery and development efforts.

Part 1: The Natural Distribution of 5-Methyl-1H-indole Scaffolds

While the parent indole ring is ubiquitous in biology, derived from the amino acid tryptophan, derivatives methylated at the 5-position are more specialized. Their presence is documented across a diverse range of organisms, from marine life to terrestrial fungi and plants, where they contribute to a variety of ecological functions and exhibit significant pharmacological potential.

Occurrence in Marine Organisms

The marine environment, particularly sponges, algae, and their associated microorganisms, is a prolific source of halogenated and methylated indole alkaloids.[1][3][4] The extreme conditions of these habitats drive the evolution of unique secondary metabolic pathways.

-

Marine Algae: Red algae of the genus Laurencia are known to produce a variety of brominated indoles. Specific examples include 3,5,6-tribromo-1-methyl-1H-indole and 3,5-dibromo-1-methyl-1H-indole.[3] While these examples feature N-methylation, the presence of halogenation at the C5 and C6 positions highlights the enzymatic capability of these organisms to functionalize this specific region of the indole ring.

-